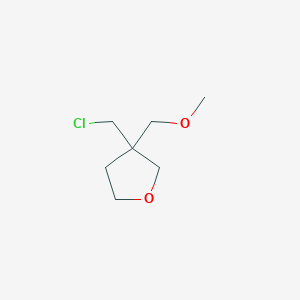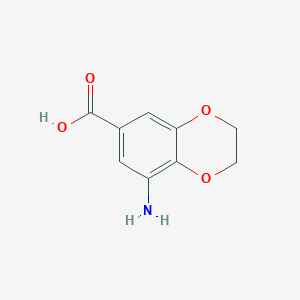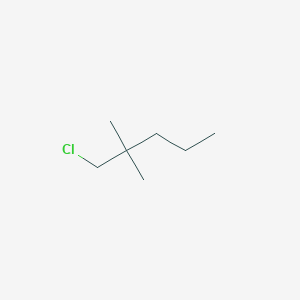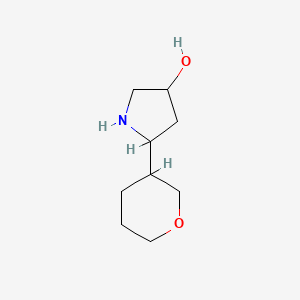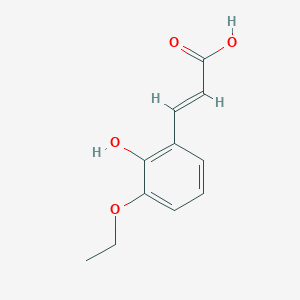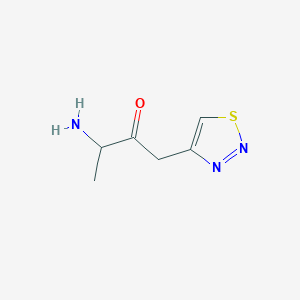
3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is a heterocyclic compound that contains a thiadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(1,2,3-thiadiazol-4-yl)butan-2-one with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cell membrane integrity . In anticancer applications, it may induce apoptosis or inhibit cell cycle progression by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Exhibits a range of pharmacological activities, including antiviral and anti-inflammatory effects.
Uniqueness
3-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
3-amino-1-(thiadiazol-4-yl)butan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-4(7)6(10)2-5-3-11-9-8-5/h3-4H,2,7H2,1H3 |
InChI 键 |
VUOQVUCVIUPJDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)CC1=CSN=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


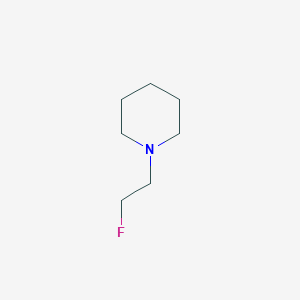
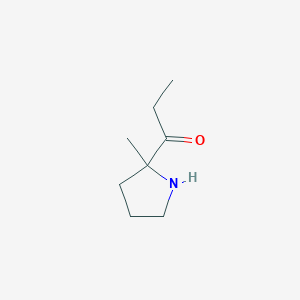
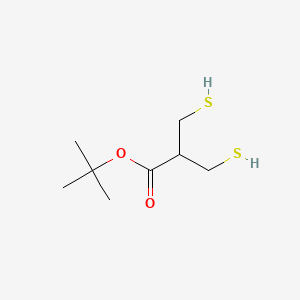
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)

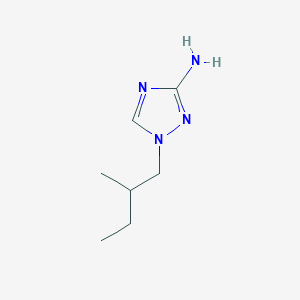

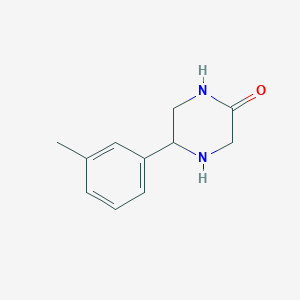
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
